Methyl 6-bromo-2,3-dimethylbenzoate
Description
Methyl 6-bromo-2,3-dimethylbenzoate (CAS: 5613-30-9) is a halogenated aromatic ester characterized by a bromine atom at the 6-position and methyl groups at the 2- and 3-positions of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
methyl 6-bromo-2,3-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQXJINJCATPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293432 | |
| Record name | Methyl 6-bromo-2,3-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5613-30-9 | |
| Record name | Methyl 6-bromo-2,3-dimethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-2,3-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-2,3-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,3-dimethylbenzoic acid followed by esterification with methanol. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The esterification process involves the reaction of the brominated benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 2,3-dimethylbenzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methyl groups can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoates, while reduction reactions produce the corresponding benzoic acid derivatives.
Scientific Research Applications
Methyl 6-bromo-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 6-bromo-2,3-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, its ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with biological targets.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key physical and structural differences between Methyl 6-bromo-2,3-dimethylbenzoate and its analogs:
Key Observations :
- Substituent Position : The position of bromine and methyl groups significantly impacts physical properties and reactivity. For example, this compound and its 2,4-dimethyl analog share the same melting point (174°C), suggesting similar crystalline packing despite positional differences .
- Functional Group Variations: Replacing a methyl group with a formyl (Methyl 3-bromo-2-formylbenzoate) or methoxy group (Methyl 6-amino-2-bromo-3-methoxybenzoate) alters polarity and hydrogen-bonding capacity, influencing solubility and synthetic applications .
Biological Activity
Methyl 6-bromo-2,3-dimethylbenzoate (C10H11BrO2) is an organic compound with notable biological activity, primarily attributed to its structural features that allow for interactions with various biological systems. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.10 g/mol
- Structure : The compound features a bromine atom and two methyl groups attached to a benzoate structure, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is largely due to its ability to act as an electrophile in various biochemical reactions. Key aspects include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes. Its structural similarity to biologically active molecules allows it to interact with enzyme active sites, affecting their function.
- Receptor Binding : this compound may bind to cellular receptors, influencing signaling pathways that regulate cellular processes such as proliferation and differentiation.
Antifungal Properties
Recent studies have highlighted the compound's antifungal activity, particularly against Candida albicans, an opportunistic fungal pathogen. The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections.
| Compound | MIC (μM) | Selectivity Ratio |
|---|---|---|
| This compound | ≤12.5 | >5 |
This table summarizes the minimum inhibitory concentration (MIC) values observed for this compound against Candida albicans, indicating its effectiveness at low concentrations .
Interaction with Cytochrome P450 Enzymes
The compound has been shown to influence cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the reaction conditions, it can either inhibit or activate these enzymes, thereby modulating the metabolism of various drugs and potentially enhancing therapeutic efficacy.
Research Applications
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its applications extend across several fields:
- Pharmaceutical Development : The compound is explored for its potential in drug design due to its biological activity and structural characteristics.
- Agrochemicals : It is also investigated for use in agricultural chemicals due to its reactivity and potential efficacy against plant pathogens.
Case Studies
- Enzyme Inhibition Studies : In a study examining the inhibition of fungal cell growth, this compound demonstrated a significant reduction in viability at concentrations below 12.5 μM. This highlights its potential as a therapeutic agent against fungal infections .
- Cytochrome P450 Modulation : Research indicated that this compound could modulate cytochrome P450 activity significantly, suggesting implications for drug interactions and personalized medicine approaches in pharmacotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
